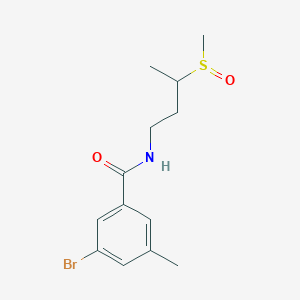![molecular formula C13H21N3O B6644350 N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.
作用机制
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide selectively activates CB2 receptors, which are expressed mainly in immune cells, microglia, and astrocytes in the central nervous system. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Moreover, it has been reported to modulate the release of neurotransmitters, such as dopamine and glutamate, in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), in preclinical models of inflammation. Moreover, it has been shown to reduce pain sensitivity in animal models of neuropathic and inflammatory pain. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which allows for the specific activation of CB2 receptors without affecting CB1 receptors. Moreover, it has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in long-term experiments.
未来方向
There are several potential future directions for the research on N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been reported to have anti-tumor effects in preclinical models of cancer, suggesting its potential use in cancer therapy. Another area of interest is its potential use as a therapeutic agent for inflammatory bowel disease (IBD), as CB2 receptors are highly expressed in the gut. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
In conclusion, this compound is a selective CB2 receptor agonist with potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Its specific mechanism of action and biochemical and physiological effects make it a promising drug for preclinical studies. However, further research is needed to fully understand its potential therapeutic applications and long-term safety profile.
合成方法
The synthesis of N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide involves the reaction of 2-methyl-4-(trifluoromethyl)pyridine with tert-butyl 2-bromoacetate, followed by the reaction of the resulting tert-butyl 2-(2-methylpyridin-4-yl)acetate with 2-aminopropan-1-ol. The final product is obtained after the deprotection of the tert-butyl group.
科学研究应用
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Moreover, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-8-11(6-7-14-9)15-10(2)12(17)16-13(3,4)5/h6-8,10H,1-5H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMFIMYBFJGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)

![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
